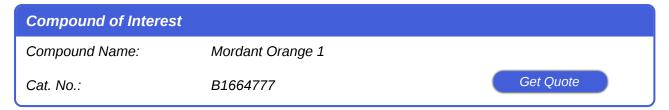


# **Environmental Fate and Degradation of Mordant Orange 1: A Technical Guide**

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Mordant Orange 1**, an azo dye, is of environmental concern due to its potential persistence and the formation of hazardous breakdown products. This technical guide provides a comprehensive overview of the environmental fate and degradation of **Mordant Orange 1**, focusing on biotic and abiotic degradation pathways. It includes detailed experimental protocols, quantitative data, and visual representations of degradation mechanisms to support further research and development of remediation strategies.

# **Chemical and Physical Properties**

**Mordant Orange 1** (C.I. 14030) is an organic compound with the chemical formula C<sub>13</sub>H<sub>9</sub>N<sub>3</sub>O<sub>5</sub>. [1] It is characterized by an azo bond (-N=N-) linking a p-nitrophenyl group to a salicylic acid moiety.[1] This structure is responsible for its color and chemical properties.



Property	Value	Reference
Molecular Formula	C13H9N3O5	[1]
Molecular Weight	287.23 g/mol	[1]
CAS Number	2243-76-7	[1]
Appearance	Orange-brown powder	[2]
λmax	385 nm	
Solubility	Soluble in water and ethanol; slightly soluble in acetone	[2]

# **Biodegradation**

Microbial activity is a primary route for the degradation of **Mordant Orange 1** in the environment. Several bacterial and fungal species have demonstrated the ability to decolorize and degrade this dye.

## **Bacterial Degradation**

Studies have shown that certain halophilic and marine bacteria can effectively decolorize and degrade **Mordant Orange 1**. The degradation process typically involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines.

Quantitative Data on Bacterial Degradation:



Microorganism	Condition	Decolorization Efficiency (%)	COD Reduction (%)	Reference
Halomonas sp. MO-11	24 hours, 37°C, pH 7.0	91.00	75.55	[3]
Halomonas sp. MO-11	+ 1% Glucose	92.22	-	[3]
Halomonas sp. MO-11	+ 1% Yeast Extract	93.00	-	[3]
Marinobacter algicola MO-17	24 hours, 12% NaCl	78.78	90.00	[4]

#### **Degradation Products:**

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degradation of **Mordant Orange 1** by Halomonas sp. MO-11 identified several smaller molecular weight products, indicating the breakdown of the parent dye molecule.[3] The molecular weights of these products were reported as 70, 72, 83, 97, 98, 99, 111, 112, 125, 128, 140, 154, 168, and 169. [3] Anaerobic degradation has been shown to yield 5-aminosalicylic acid and 1,4-phenylenediamine.[5]

## **Fungal Degradation**

Fungi, particularly white-rot fungi, are known to produce extracellular lignolytic enzymes like laccase and peroxidases that can degrade a wide range of organic pollutants, including azo dyes.

Quantitative Data on Fungal Degradation:



Microorganism	Condition	Decolorization Efficiency (%)	Reference
Trichoderma harzianum RY44	15 days, with salicylic acid	78.3	[6]
Trichoderma harzianum RY44	15 days, with benzoic acid	72.6	[6]
Trichoderma harzianum RY44	15 days, with glucose	67.4	[6]

#### **Degradation Products:**

Metabolite analysis of **Mordant Orange 1** degradation by Trichoderma harzianum RY44 identified benzoic acid and salicylic acid as intermediate products.[6]

# **Abiotic Degradation**

In addition to microbial action, **Mordant Orange 1** can be degraded by abiotic processes, primarily through advanced oxidation processes (AOPs).

# Photodegradation (UV/H<sub>2</sub>O<sub>2</sub>)

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize and mineralize organic pollutants. The degradation of **Mordant Orange 1** by UV/H<sub>2</sub>O<sub>2</sub> follows pseudo-first-order kinetics.[7]

#### **Fenton and Photo-Fenton Processes**

The Fenton process ( $Fe^{2+} + H_2O_2$ ) and photo-Fenton process ( $Fe^{2+} + H_2O_2 + UV$  light) are other powerful AOPs for the degradation of recalcitrant organic compounds. The photo-Fenton process generally shows higher treatment efficiency than the Fenton process alone.[7]

Quantitative Data on Abiotic Degradation:



Process	Condition	Degradation Rate Constant (k, min <sup>-1</sup> )	Reference
UV/H2O2	[Dye] = $1.0 \times 10^{-5} M$ , [H <sub>2</sub> O <sub>2</sub> ] = $30.0 \text{ mM}$ , pH 3.0	Varies with conditions	[7]
Fenton	[Dye] = $1.0 \times 10^{-5}$ M, [Fe <sup>2+</sup> ] = $3.0 \times 10^{-5}$ M, [H <sub>2</sub> O <sub>2</sub> ] = $30.0$ mM, pH 3.0	Varies with conditions	[7]
Photo-Fenton	[Dye] = $1.0 \times 10^{-5}$ M, [Fe <sup>2+</sup> ] = $3.0 \times 10^{-5}$ M, [H <sub>2</sub> O <sub>2</sub> ] = $30.0$ mM, pH 3.0	Varies with conditions	[7]

# **Environmental Fate Concerns Bioaccumulation**

Specific data on the bioaccumulation factor (BCF) for **Mordant Orange 1** is not readily available. However, as an azo dye, there is a potential for bioaccumulation in organisms, although this can be influenced by factors such as molecular size and solubility.[8] The breakdown products, particularly aromatic amines, may also pose a risk of bioaccumulation.

# **Hydrolysis**

Hydrolysis is generally not considered a major degradation pathway for most azo dyes under typical environmental pH conditions (pH 4-9).[9] Specific hydrolysis rate data for **Mordant Orange 1** is not available in the reviewed literature.

# **Experimental Protocols Bacterial Degradation Assay**

Protocol for Halomonas sp. MO-11:



- Inoculum Preparation: Prepare a 24-hour old culture of Halomonas sp. MO-11 in a suitable nutrient medium.
- Reaction Setup: Inoculate 20 ml of nutrient medium containing 5.0% NaCl and Mordant
   Orange 1 (e.g., 1500 µg/ml) with the prepared culture.
- Incubation: Incubate the culture at 37°C without aeration or agitation.
- Sampling: Withdraw a 5 ml aliquot at different time intervals.
- Sample Preparation: Centrifuge the aliquot at 10,000 rpm for 20 minutes to pellet the cell mass.
- Analysis: Measure the absorbance of the supernatant at 385 nm using a spectrophotometer to determine the extent of decolorization.[3]

## **GC-MS Analysis of Degradation Products**

- Extraction: Centrifuge the decolorized broth at 10,000 rpm for 20 minutes. Collect the supernatant and mix it with an equal volume of dichloromethane (DCM) in a separating funnel. Shake vigorously for 20 minutes to extract the degradation products into the DCM phase.[3]
- GC-MS Conditions (General):
  - Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 μm).[10]
  - Oven Program: Initial temperature at 80°C for 1 min, ramp to 210°C at 12°C/min, then to 230°C at 15°C/min and hold for 4 min, then to 250°C at 3°C/min, and finally to 300°C at 40°C/min.[10]
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[11]
  - Injection Mode: Splitless.[10]
  - MS Detector: Operated in scan mode to identify unknown compounds based on their mass spectra.



### **Advanced Oxidation Processes (AOPs) Protocol**

- Reaction Setup: Prepare a 250 ml aqueous solution of Mordant Orange 1 at the desired concentration in a bath-type photoreactor.
- Reagent Addition:
  - UV/H2O2: Add the required concentration of H2O2.
  - Fenton: Add the required concentrations of FeSO<sub>4</sub>·7H<sub>2</sub>O and H<sub>2</sub>O<sub>2</sub>.
  - Photo-Fenton: Add the required concentrations of FeSO<sub>4</sub>·7H<sub>2</sub>O and H<sub>2</sub>O<sub>2</sub> and expose to a
    UV light source.
- Reaction Conditions: Maintain the desired pH (e.g., pH 3.0) and stir the solution continuously.
- Sampling: Withdraw 5 ml samples at regular time intervals.
- Analysis: Measure the absorbance of the samples spectrophotometrically at 385 nm to determine the concentration of the remaining dye.[7]

# **Laccase Activity Assay (ABTS Method)**

- Reagents:
  - 0.1 M Sodium Acetate Buffer (pH 4.5).
  - 0.5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution in the above buffer.[12]
- Assay Mixture: In a cuvette, mix 2.8 mL of the ABTS substrate solution with 0.1 mL of the enzyme sample (e.g., culture supernatant).[13]
- Measurement: Monitor the increase in absorbance at 420 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The molar extinction coefficient for the ABTS radical cation at 420 nm is 36,000 M<sup>-1</sup>cm<sup>-1</sup>.[12][13]

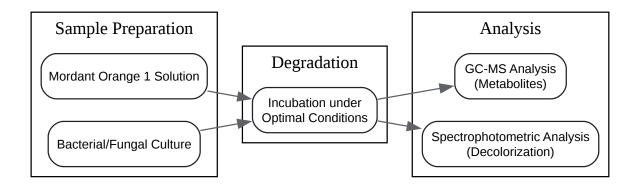


Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1
 µmol of ABTS per minute.[12]

## **Azoreductase Activity Assay**

- Reagents:
  - o 25 mM Potassium Phosphate Buffer (pH 7.1).
  - 25 μM azo dye solution (e.g., Mordant Orange 1).
  - 0.1 mM NADPH.[14]
- Assay Mixture: In a cuvette, combine the buffer, azo dye solution, and a suitable amount of the enzyme sample in a total volume of 2 ml.
- Reaction Initiation: Start the reaction by adding NADPH.
- Measurement: Monitor the decrease in absorbance at the λmax of the dye (385 nm for Mordant Orange 1) for 2 minutes.[14]

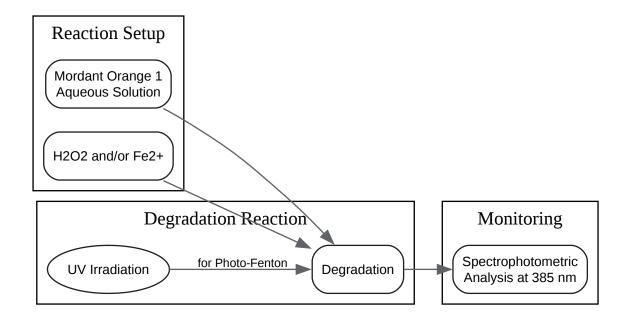
### **Visualizations**



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Experimental workflow for biodegradation assessment.





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Workflow for abiotic degradation via AOPs.

Proposed anaerobic biodegradation pathway of **Mordant Orange 1**.

Proposed fungal degradation pathway of **Mordant Orange 1**.

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